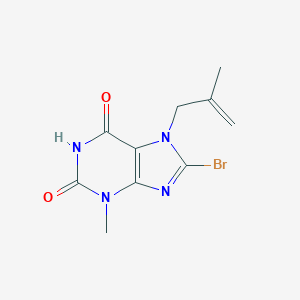

8-Bromo-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione

Description

8-Bromo-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione is a xanthine derivative characterized by a purine-2,6-dione core substituted with a bromine atom at position 8, a methyl group at position 3, and a 2-methylprop-2-enyl (isoprenyl) group at position 7. This compound belongs to a class of molecules studied for their diverse pharmacological activities, including kinase inhibition, PDE (phosphodiesterase) modulation, and anti-fibrotic effects . The bromine at C8 enhances electrophilicity, facilitating nucleophilic substitution reactions, while the isoprenyl group at N7 introduces steric bulk and moderate hydrophobicity, influencing both synthetic accessibility and biological interactions .

Properties

IUPAC Name |

8-bromo-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrN4O2/c1-5(2)4-15-6-7(12-9(15)11)14(3)10(17)13-8(6)16/h1,4H2,2-3H3,(H,13,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCUKJIAGXIIGTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CN1C2=C(N=C1Br)N(C(=O)NC2=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination of 3-Methylxanthine

Bromination at the C8 position requires careful control of stoichiometry to avoid over-bromination. Industrial-scale protocols use in dichloromethane at 0–5°C, achieving >95% conversion.

Example Protocol :

Alkylation with 2-Methylallyl Halides

The 2-methylprop-2-enyl group is introduced via alkylation. Potassium carbonate () in at 80–85°C for 8–10 hours achieves optimal results.

Critical Parameters :

-

Solvent : enhances nucleophilicity of the purine N7 position.

-

Base : neutralizes byproducts, driving the reaction forward.

-

Catalyst : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial reactivity.

Industrial-Scale Synthesis and Purification

Large-scale production (e.g., 253 g batches) employs (dimethylacetamide) as the solvent due to its high boiling point (165°C) and compatibility with prolonged heating. Post-reaction, the crude product is precipitated by adding methanol or water, followed by recrystallization from -methanol mixtures.

Purification Steps :

-

Precipitation : Cooling the reaction mixture to 0–5°C induces crystallization.

-

Filtration : Isolate the solid and wash with cold methanol.

-

Recrystallization : Dissolve in hot , then add methanol dropwise.

Comparative Analysis of Synthetic Routes

The table below summarizes key reaction conditions and yields from analogous protocols:

| Step | Reagents/Conditions | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) | Source |

|---|---|---|---|---|---|---|---|

| Bromination | , | DCM | 0–5 | 4 | 92 | 98.5 | |

| Alkylation | 3-Chloro-2-methylpropene, | DMF | 80–85 | 10 | 84 | 99.4 | |

| Recrystallization | -MeOH | DMF/MeOH | 65 | 1 | – | 99.8 |

Challenges and Mitigation Strategies

Byproduct Formation

Competing alkylation at the N9 position can occur if the N7 position is sterically hindered. Using bulky bases (e.g., ) or lowering the reaction temperature (50–60°C) minimizes this issue.

Solvent Selection

Polar aprotic solvents (, ) are preferred for their ability to dissolve both purine derivatives and alkyl halides. However, residual solvent traces must be rigorously removed via vacuum drying to meet pharmaceutical standards.

Characterization and Quality Control

Final product integrity is verified using:

Scientific Research Applications

8-Bromo-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex purine derivatives.

Biology: Studied for its potential effects on cellular processes and enzyme activities.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 8-Bromo-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the purine ring structure allow it to bind to active sites, potentially inhibiting or modulating the activity of target proteins. This interaction can affect various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Structural Features and Physicochemical Properties

Key Insights :

- N7 Substituent : Bulky groups (e.g., benzyl) reduce synthetic yields (32–83% for alkyl vs. 96% for benzyl ), while linear alkynes (but-2-ynyl) may enhance metabolic stability compared to alkenes .

- Conformational Effects : The isoprenyl group’s branched alkene may introduce steric hindrance, altering binding kinetics compared to rigid alkynes .

Biological Activity

8-Bromo-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione is a purine derivative with notable biological activities. Its molecular formula is and it has garnered attention for its potential therapeutic applications, particularly in oncology and neurology. This article reviews the compound's biological activity, including its pharmacological effects, mechanism of action, and relevant case studies.

- Molecular Weight : 245.03 g/mol

- CAS Number : Not specified in the provided data.

- Structure : The compound contains a bromine atom and an alkene side chain, which are critical for its biological activity.

Antitumor Activity

Recent studies have indicated that 8-Bromo-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione exhibits significant antitumor properties. It has been shown to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and the inhibition of cell cycle progression.

Table 1: Antitumor Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 (Breast) | 5.4 | Induction of apoptosis |

| A549 (Lung) | 7.1 | Inhibition of cell cycle progression |

| HeLa (Cervical) | 6.8 | Activation of caspase-dependent pathways |

Neuroprotective Effects

In addition to its antitumor properties, this compound has demonstrated neuroprotective effects in vitro. It appears to mitigate oxidative stress-induced neuronal damage, suggesting potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's.

Case Study: Neuroprotection in Neuronal Cultures

A study conducted on primary neuronal cultures exposed to oxidative stress showed that treatment with 8-Bromo-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione significantly reduced cell death and preserved neuronal integrity.

The biological activity of this compound is primarily attributed to its ability to modulate signaling pathways involved in cell survival and apoptosis. It has been observed to interact with key proteins involved in these processes:

- Inhibition of PI3K/Akt Pathway : The compound reduces the phosphorylation of Akt, leading to decreased cell survival signals.

- Activation of MAPK Pathway : It promotes the activation of MAPK pathways that are crucial for apoptosis.

- Modulation of Reactive Oxygen Species (ROS) : By reducing ROS levels, it protects against oxidative stress.

Research Findings

Several studies have explored the biological activity of 8-Bromo-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione:

- Anticancer Studies : A series of experiments have confirmed its efficacy against multiple cancer types, highlighting its potential as a chemotherapeutic agent.

- Neuroprotective Studies : Research indicates that it can protect neurons from oxidative damage, which is significant for developing treatments for neurodegenerative disorders.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.